N-(3-chloro-4-fluorophenyl)propanamide
Description
N-(3-chloro-4-fluorophenyl)propanamide (CAS: 131605-66-8) is a halogenated aromatic propanamide derivative with the molecular formula C₉H₈Cl₂FNO and a molecular weight of 236.07 g/mol . The compound features a propanamide backbone substituted with a 3-chloro-4-fluorophenyl group (Figure 1). Its structural simplicity and electron-withdrawing halogen substituents make it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting enzymes or receptors through hydrogen bonding or hydrophobic interactions .
Properties
CAS No. |
24109-05-5 |
|---|---|
Molecular Formula |
C9H9ClFNO |
Molecular Weight |
201.62g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)propanamide |
InChI |
InChI=1S/C9H9ClFNO/c1-2-9(13)12-6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
GFJKYZZAILHFPK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)F)Cl |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Electronic Effects : Halogen substituents (Cl, F) enhance electrophilicity and hydrogen-bond acceptor capacity, critical for target engagement .
- Steric Influence: Bulky groups (e.g., morpholinosulfonyl in Compound 28) improve selectivity but may reduce bioavailability .
- Therapeutic Potential: Structural modifications (e.g., tasimelteon’s cyclopropane-benzofuran) enable receptor-specific activity .
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. Triethylamine (TEA) is typically employed as a base to scavenge HCl, shifting the equilibrium toward product formation. A molar ratio of 1:1.2 (amine:acyl chloride) ensures complete conversion while minimizing side reactions such as over-acylation.
Solvent Systems and Temperature Control
Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred solvents due to their ability to dissolve both reactants and byproducts. Reactions are conducted at 0°C to room temperature to suppress thermal degradation of the acyl chloride. For example, S9 (N-4'-fluorophenyl-2-chloropropanamide) was synthesized in DCM at 0°C, yielding 99% after purification.
Workup and Isolation
Post-reaction, the mixture is washed with 2 M HCl to remove unreacted TEA, followed by saturated NaHCO₃ to neutralize residual acid. Brine washes aid in phase separation. The crude product is concentrated under reduced pressure and purified via column chromatography (hexane:ethyl acetate) or recrystallization from ethanol.
Alternative Acylating Agents and Their Efficacy
While 3-chloropropionyl chloride is the standard acylating agent, alternative reagents such as mixed anhydrides and active esters have been explored for specialized applications.
Mixed Anhydride Approach
Carbodiimide-mediated coupling (e.g., EDC/HOBt) generates active esters in situ, enabling acylation under neutral conditions. This method is advantageous for acid-sensitive substrates but requires stringent moisture control and higher costs.
Enzymatic Acylation
Lipase-catalyzed reactions offer enantioselective synthesis under aqueous conditions. However, limited substrate compatibility and longer reaction times (48–72 hours) restrict industrial adoption.
Optimization of Reaction Parameters
Temperature and Time Dependence
Elevated temperatures (50–60°C) accelerate reaction kinetics but risk decomposition of the acyl chloride. A balance is achieved by refluxing in THF for 4–6 hours, achieving >90% conversion.
Catalytic Enhancements
The addition of KI (10 mol%) as a catalyst in ethanol reduces reaction time from 16 hours to 6 hours, enhancing yield to 92%.
Purification and Analytical Characterization
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile:water gradient) resolves this compound from byproducts like diacylated amines. Preparative HPLC achieves >98% purity, albeit with lower throughput.
Spectroscopic Data
-
¹H NMR (300 MHz, CDCl₃): δ 1.83 (d, J = 7.1 Hz, 3H, CH₃), 4.53 (q, J = 7.1 Hz, 1H, CH), 7.06–7.56 (m, 3H, ArH), 8.41 (s, 1H, NH).
-
¹³C NMR : δ 22.8 (CH₃), 56.3 (CH), 116.3–160.3 (ArC), 168.1 (C=O).
-
IR (KBr) : 3254 cm⁻¹ (N-H stretch), 1661 cm⁻¹ (C=O), 1509 cm⁻¹ (C-F).
Industrial-Scale Production and Challenges
Cost-Effective Solvent Recovery
DCM is replaced with toluene in large-scale reactions to facilitate recycling via distillation, reducing environmental impact.
Byproduct Management
Diacylated impurities (≤5%) are minimized by maintaining a 1:1 amine:acyl chloride ratio and incremental reagent addition.
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